![molecular formula C12H15N3O2S B2809991 4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 101668-05-7](/img/structure/B2809991.png)
4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the diethylamino group and the carboxylic acid functionality makes it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a suitable leaving group on the thieno[2,3-d]pyrimidine core is replaced by a diethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism by which 4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The diethylamino group could enhance its binding affinity to certain biological targets, while the carboxylic acid group might facilitate interactions with proteins or other macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid: Similar core structure but with an amino group instead of a diethylamino group.
5-Methylthieno[2,3-d]pyrimidine-6-carboxylic acid: Lacks the diethylamino group, which may affect its reactivity and applications.
Uniqueness
4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to the presence of the diethylamino group, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for developing new derivatives with potentially enhanced properties.
Biological Activity
4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a compound belonging to the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article aims to outline the biological activity of this compound, summarizing key research findings and case studies that demonstrate its potential therapeutic applications.
- Molecular Formula : C10H12N4O2S
- Molecular Weight : 240.29 g/mol
- CAS Number : 60598-74-5
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antitumor , antimicrobial , and antiallergenic properties.
Antitumor Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of human breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values in the nanomolar range. Specifically, one study reported an IC50 of 3 nM for a closely related derivative against the vascular endothelial growth factor (VEGF) receptor, highlighting its potential as a targeted cancer therapy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that thienopyrimidine derivatives can act as bacterial TrmD inhibitors, demonstrating effectiveness against Bacillus subtilis and Pseudomonas aeruginosa. These findings suggest that modifications in the thienopyrimidine structure can enhance antimicrobial efficacy .
Antiallergenic Effects
In terms of antiallergenic activity, related compounds have been shown to inhibit histamine release from rat peritoneal mast cells and reduce allergen-induced bronchospasm in vivo. This suggests that this compound may possess similar properties, making it a candidate for further exploration in allergy treatments .
Case Studies and Research Findings
Study | Findings |
---|---|
Antitumor Study | Demonstrated significant antiproliferative activity against MCF-7 cells with IC50 values as low as 3 nM. The compound inhibited VEGF/KDR signaling pathways effectively. |
Antimicrobial Study | Showed activity against Bacillus subtilis and Pseudomonas aeruginosa, indicating potential as an antibiotic agent. |
Antiallergenic Activity | Inhibited histamine release and reduced allergen-induced bronchospasm in rat models, suggesting therapeutic potential in allergy management. |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the diethylamino group enhances solubility and cellular uptake, facilitating interaction with biological targets such as receptors involved in tumor growth and inflammation.
Properties
IUPAC Name |
4-(diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-15(5-2)10-8-7(3)9(12(16)17)18-11(8)14-6-13-10/h6H,4-5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGONRVSATZMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C(=C(SC2=NC=N1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.